4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-5-30-21-12-8-18(9-13-21)22-14-15-23(28-27-22)31-17-16-26-24(29)19-6-10-20(11-7-19)25(2,3)4/h6-15H,5,16-17H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFFGTJZIIVRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinyl intermediate, which is then coupled with the benzamide derivative under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridazinyl moieties.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media, depending on the oxidizing agent used.
Reduction: Often performed in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to stabilize the transition states.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies suggest that the pyridazinone ring may inhibit specific kinases involved in cancer cell proliferation. This suggests potential applications in developing targeted cancer therapies .
- Anti-inflammatory Effects : The structural components indicate possible anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
- Enzyme Inhibition : Research indicates that compounds with similar structures may act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study focusing on similar pyridazinone derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The results indicated a significant reduction in cell viability among treated cancer cell lines compared to controls, suggesting that modifications to the pyridazinone structure can enhance anticancer efficacy .
Case Study 2: Anti-inflammatory Potential
Research into related compounds demonstrated their effectiveness in reducing inflammatory markers in animal models of arthritis. These findings support the hypothesis that 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide may exhibit similar properties due to its structural analogies .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazole vs. Pyridazine Derivatives
- Compound SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone) replaces the pyridazine ring with a pyrazole, retaining the tert-butylbenzamide motif but differing in heterocyclic electronics. Pyridazines exhibit stronger electron-withdrawing effects, which may influence binding affinity in biological targets compared to pyrazoles .
- Compound 72 (4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide) shares the tert-butylbenzamide core but lacks the ethyloxy linker, reducing conformational flexibility.
Pyridazin-3-yl Derivatives
- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) from feature pyridazine or isoxazole rings but use phenethylamino/phenethoxy linkers instead of ethyloxy. The shorter ethyloxy spacer in the target compound may reduce steric hindrance, enhancing target engagement .
Imidazo[1,2-b]pyridazine Derivatives
- Compounds in (e.g., 4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide) incorporate fused imidazo-pyridazine systems.
Key Structural and Functional Differences
*Calculated based on structural formulas.
Impact of Substituents
- Ethoxy vs. Methoxy : The ethoxy group in the target compound may offer better metabolic stability than methoxy due to reduced oxidative susceptibility .
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized using HBTU-mediated coupling, as demonstrated for SI112 .
- Structure-Activity Relationship (SAR) :
- Pyridazine rings enhance electron-withdrawing properties, possibly improving interactions with polar residues in enzymatic targets.
- The tert-butyl group increases logP values, which may enhance blood-brain barrier penetration in neuroactive compounds .
Biological Activity
4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications in various fields, particularly in medicinal chemistry.
The molecular formula of this compound is , and it has a molecular weight of approximately 419.5 g/mol. The compound features a benzamide core with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O3 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 920366-47-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the pyridazinyl intermediate, which is then coupled with a benzamide derivative. Common solvents used include dichloromethane and ethanol, often in the presence of catalysts like palladium on carbon (Pd/C) to enhance reaction efficiency .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, making it a valuable compound in drug development.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested to interact with specific receptors that could influence cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound may possess properties that reduce inflammation, making it relevant for conditions such as arthritis.
- Antimicrobial Properties : Investigations into its activity against bacterial strains have shown promising results.
Case Studies and Research Findings
Several studies have explored the biological effects of related benzamide derivatives, providing insights into the potential applications of this compound:
- A study on benzamide derivatives indicated that structural modifications significantly influenced their biological activity, suggesting that similar modifications could enhance the efficacy of this compound against specific targets .
- Another investigation highlighted the role of benzamides as RET kinase inhibitors, which are crucial in cancer therapy. The findings suggest that compounds with similar structures may also exhibit inhibitory effects on RET kinase activity, warranting further exploration of this compound's potential in oncology.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridazinone formation | K₂CO₃, DMF, 80°C | 65–75 |
| Amide coupling | EDC, HOBt, CH₂Cl₂, RT | 80–85 |
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
Critical characterization methods include:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., tert-butyl at δ 1.3 ppm; pyridazinone protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 419.525) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Answer:
SAR studies focus on modifying functional groups to assess biological activity:
- Core Modifications :
- Replace the tert-butyl group with smaller alkyl chains to study steric effects on target binding.
- Substitute the ethoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties .
- Biological Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or PI3K .
Advanced: What methodologies are employed to resolve contradictions in biological activity data across different studies?
Answer:
Contradictions often arise from assay variability or differential target engagement. Mitigation strategies include:
- Standardized Assay Protocols :
- Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target Validation :
- CRISPR Knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells.
- Biophysical Techniques : Surface plasmon resonance (SPR) quantifies binding affinity (e.g., KD values) .
Q. Table 2: Example Data Reconciliation
| Study | Reported IC₅₀ (µM) | Assay Condition | Resolution |
|---|---|---|---|
| A | 0.5 | Serum-free media | Confirmed via SPR (KD = 0.4 µM) |
| B | >10 | 10% FBS media | Serum proteins reduce bioavailability |
Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound?
Answer:
- In Vitro Metabolism :
- Liver Microsomes : Incubate with human/rat liver microsomes + NADPH, analyze metabolites via LC-MS/MS .
- CYP450 Inhibition : Use fluorogenic substrates to identify metabolizing enzymes (e.g., CYP3A4/2D6) .
- Isotope Labeling : Synthesize a deuterated analog to track metabolic sites (e.g., tert-butyl-d₉) .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and clearance in rodent models .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials.
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles.
- Stability Monitoring : Reassess purity via HPLC every 6 months; discard if degradation >5% .
Advanced: What strategies can be used to improve the bioavailability of this compound for in vivo studies?
Answer:
- Formulation Optimization :
- Use nanoemulsions or liposomes to enhance aqueous solubility.
- Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
